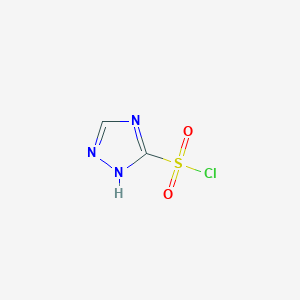
1,6-Dichlorophthalazine
Overview
Description
1,6-Dichlorophthalazine is a chemical compound used in research and development . It is often used as a building block in medicinal chemistry synthesis .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. It is used as a starting reagent in the synthesis of a series of phthalazines . It is also used as a coupling reagent in the synthesis of novel soluble polymer-bound ligands .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic tetrameric ring system . The InChI code for this compound is 1S/C8H4Cl2N2/c9-6-1-2-7-5 (3-6)4-11-12-8 (7)10/h1-4H and the InChI key is LXAZDQHYBIRAMT-UHFFFAOYSA-N .Scientific Research Applications
1,6-Dichlorophthalazine has been used in a number of scientific research applications. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and pesticides. It has also been used in the manufacture of photographic films and papers, as well as in the production of polymers. In addition, it has been used in the synthesis of 1,6-diaminonaphthalene, a dye intermediate.
Mechanism of Action
1,6-Dichlorophthalazine is an aromatic chlorinated compound, and it is believed to act as an alkylating agent. This means that it is able to form covalent bonds with other molecules, such as proteins, DNA, and other organic molecules. This can lead to a variety of effects, including the inhibition of enzyme activity, the disruption of DNA replication, and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, as well as to disrupt DNA replication. In addition, it has been shown to induce apoptosis, which is the programmed death of cells. It has also been shown to cause DNA damage, and it has been linked to the development of cancer in animal models.
Advantages and Limitations for Lab Experiments
1,6-Dichlorophthalazine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, and it can be stored at room temperature. However, it is also toxic, and it can be harmful if it is not handled properly.
Future Directions
1,6-Dichlorophthalazine has a number of potential future applications. It could be used in the synthesis of new organic compounds, such as pharmaceuticals, dyes, and pesticides. It could also be used in the manufacture of photographic films and papers, as well as in the production of polymers. In addition, it could be used as an intermediate in the synthesis of 1,6-diaminonaphthalene, a dye intermediate. Finally, it could be used in the development of new drugs and therapies, as it has been shown to have a number of biochemical and physiological effects.
Properties
IUPAC Name |
1,6-dichlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZDQHYBIRAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558892 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124556-78-1 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


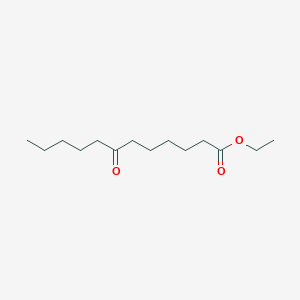
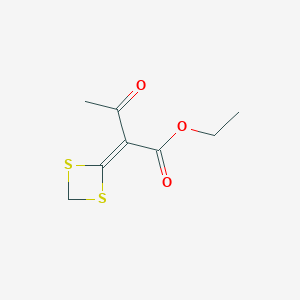



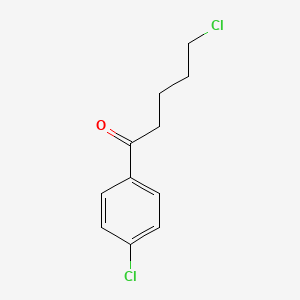

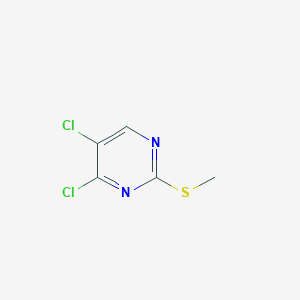
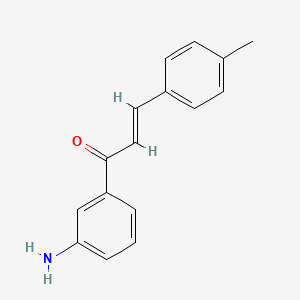
![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)

